
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid, also known as HMFCA, is a naturally occurring compound found in various food sources such as honey, coffee, and fruits. It is a derivative of 5-hydroxymethylfurfural (HMF), which is produced from the dehydration of sugars. HMFCA has gained attention in scientific research due to its potential health benefits and therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in glucose metabolism, such as alpha-glucosidase and alpha-amylase. 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid may also induce apoptosis in cancer cells by activating certain signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can inhibit the activity of alpha-glucosidase and alpha-amylase, which are enzymes involved in the breakdown of carbohydrates. This may help regulate blood sugar levels in diabetic patients. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to induce apoptosis in cancer cells, which may help prevent the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid in lab experiments is that it is a naturally occurring compound found in various food sources, making it easily accessible for research purposes. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have potential therapeutic properties, which may lead to the development of new treatments for diabetes and cancer. However, one limitation of studying 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Direcciones Futuras
There are several future directions for research on 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid. One area of focus is the development of targeted therapies for diabetes and cancer based on the compound's mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid. Finally, research on the potential health benefits of consuming 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid-rich foods, such as honey and coffee, may also be of interest.
Métodos De Síntesis
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can be synthesized from HMF through a series of chemical reactions. First, HMF is oxidized with potassium permanganate to form 2,5-diformylfuran. This intermediate is then reacted with sodium borohydride and sodium hydroxide to produce 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid.
Aplicaciones Científicas De Investigación
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been studied for its potential therapeutic properties, particularly in the treatment of diabetes and cancer. Studies have shown that 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can inhibit the activity of certain enzymes involved in glucose metabolism, which may help regulate blood sugar levels in diabetic patients. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have anti-cancer properties, as it can induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
14048-58-9 |
|---|---|
Nombre del producto |
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid |
Fórmula molecular |
C10H14O7 |
Peso molecular |
246.21 g/mol |
Nombre IUPAC |
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C10H14O7/c1-4-5(10(15)16)2-7(17-4)9(14)8(13)6(12)3-11/h2,6,8-9,11-14H,3H2,1H3,(H,15,16) |
Clave InChI |
QCJQVLKXEYQMLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(O1)C(C(C(CO)O)O)O)C(=O)O |
SMILES canónico |
CC1=C(C=C(O1)C(C(C(CO)O)O)O)C(=O)O |
Solubilidad |
0.05 M |
Sinónimos |
2-Methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



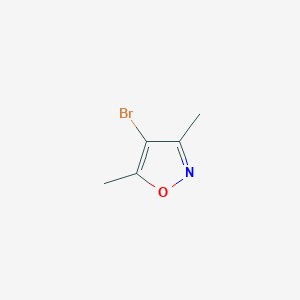
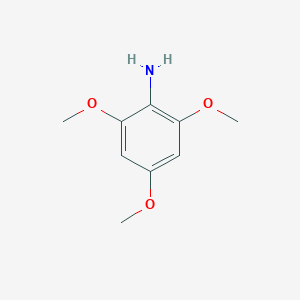
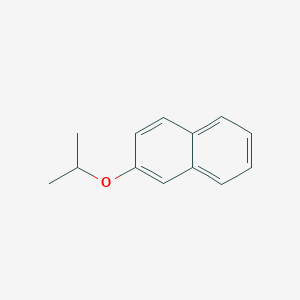
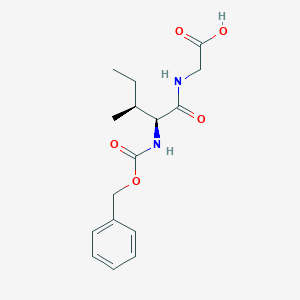

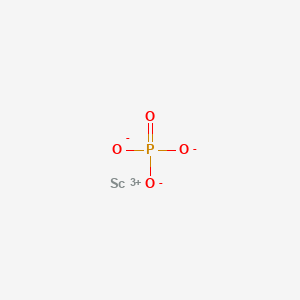
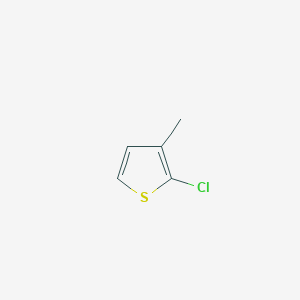
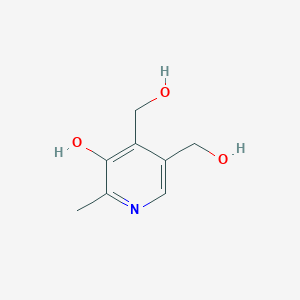
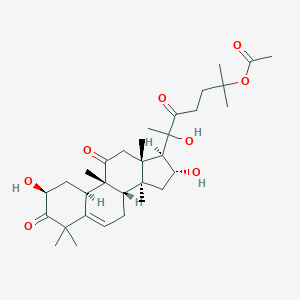
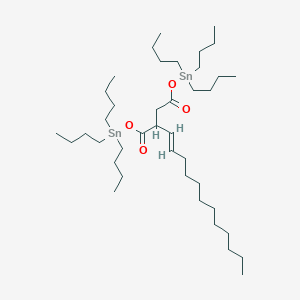
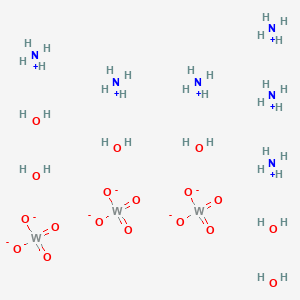
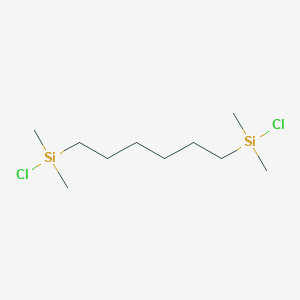
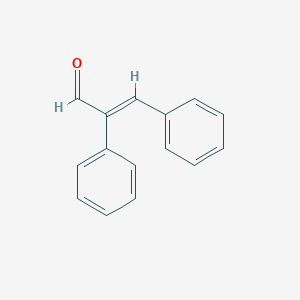
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)